molecular formula C5H12ClNO3 B6240383 methyl (2S)-2-amino-3-methoxypropanoate hydrochloride CAS No. 327051-11-6

methyl (2S)-2-amino-3-methoxypropanoate hydrochloride

Cat. No. B6240383
CAS RN: 327051-11-6
M. Wt: 169.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride, also known as methylamine hydrochloride, is a synthetic organic compound with the chemical formula C3H9NO2·HCl. It is a white crystalline solid that is soluble in water and alcohols. Methylamine hydrochloride is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.

Mechanism of Action

Methylamine hydrochloride acts as a proton donor in biochemical and physiological studies. It is also used as a catalyst in the synthesis of peptides and proteins. Additionally, it is used as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Methylamine hydrochloride has a variety of biochemical and physiological effects. It acts as a proton donor in biochemical and physiological studies, and it is used as a catalyst in the synthesis of peptides and proteins. Additionally, it is used as a reagent in the synthesis of various organic compounds. It has been reported to have an inhibitory effect on the synthesis of certain enzymes and hormones, as well as to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

Methylamine hydrochloride is a versatile reagent for laboratory experiments and scientific research. It is easily synthesized, and it is readily soluble in water and alcohols. Additionally, it is relatively inexpensive, and it is stable under a wide range of conditions. However, it is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of methyl (2S)-2-amino-3-methoxypropanoate hydrochloride hydrochloride in scientific research and laboratory experiments. It could be used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of various organic compounds. Additionally, it could be used in the development of new drugs and therapies, and as a catalyst in the synthesis of new materials. Additionally, it could be used in the study of biochemical and physiological processes, and in the development of new diagnostic tests. Finally, it could be used in the development of new methods for the detection and quantification of various compounds.

Synthesis Methods

Methylamine hydrochloride can be prepared synthetically in a variety of ways, including the reaction of methyl amine with hydrochloric acid, the reaction of ethyl amine with formaldehyde and hydrochloric acid, and the reaction of aldehydes with hydrochloric acid and methyl amine. The most common method for the preparation of methyl (2S)-2-amino-3-methoxypropanoate hydrochloride hydrochloride is the reaction of methyl amine with hydrochloric acid. In this method, a solution of methyl amine in water is treated with hydrochloric acid, and the resulting methyl (2S)-2-amino-3-methoxypropanoate hydrochloride hydrochloride is collected by filtration.

Scientific Research Applications

Methylamine hydrochloride is widely used in scientific research and laboratory experiments. It is used as a reagent in biochemical and physiological studies, as well as in the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of peptides and proteins, and in the preparation of derivatives of natural products. Additionally, it is used in the preparation of various pharmaceuticals, dyes, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-methoxypropanoate hydrochloride involves the reaction of L-serine with methanol and hydrochloric acid to form methyl (2S)-2-amino-3-hydroxypropanoate, which is then reacted with methoxyamine hydrochloride to form methyl (2S)-2-amino-3-methoxypropanoate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "L-serine", "Methanol", "Hydrochloric acid", "Methoxyamine hydrochloride" ], "Reaction": [ "Step 1: L-serine is reacted with methanol and hydrochloric acid to form methyl (2S)-2-amino-3-hydroxypropanoate.", "Step 2: Methyl (2S)-2-amino-3-hydroxypropanoate is reacted with methoxyamine hydrochloride to form methyl (2S)-2-amino-3-methoxypropanoate.", "Step 3: Hydrochloric acid is added to the product to form the hydrochloride salt of methyl (2S)-2-amino-3-methoxypropanoate." ] }

CAS RN

327051-11-6

Product Name

methyl (2S)-2-amino-3-methoxypropanoate hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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